2-Bromophenylboronic acid

Overview

Description

2-Bromophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a boronic acid derivative that is widely used in organic synthesis for carbon-carbon bond formation . In Suzuki coupling, aryl halides and boronic acid aryl or vinyl esters or boronic acids are coupled using Pd (PPh3)4 .

Synthesis Analysis

The synthesis of 2-Bromophenylboronic acid involves taking 2-bromoaniline as raw material, synthesizing the intermediate 1-Bromo-2-iodobenzene through diazotization and iodination, and then carrying out magnesium iodide exchange with isopropylmagnesium bromide to synthesize o-bromophenylmagnesium bromide . It is then subjected to substitution reaction with trimethyl borate to synthesize methyl o-bromophenylboronic acid, and then hydrolyzed to synthesize 2-bromophenylboronic acid .Molecular Structure Analysis

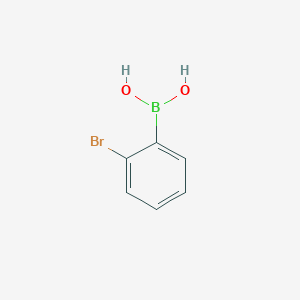

The molecular formula of 2-Bromophenylboronic acid is C6H6BBrO2 .Chemical Reactions Analysis

2-Bromophenylboronic acid is used as an inhibitor of the hormone sensitive lipase . It catalyzes the formation of amide bonds from amines and carboxylic acids . It is used to promote greener amidations of carboxylic acids and amines in catalytic amounts .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromophenylboronic acid include a molecular weight of 200.83 g/mol .Scientific Research Applications

Catalysis in Amide Bond Formation

2-Bromophenylboronic acid: is utilized as a catalyst in the formation of amide bonds from amines and carboxylic acids . This process promotes greener amidations by avoiding the need for preactivation of the carboxylic acid or the use of coupling reagents, aligning with the principles of green chemistry .

Aryne Precursor in Organic Synthesis

The compound serves as a precursor for aryne intermediates in transition-metal-catalyzed transformations . These intermediates are crucial for the synthesis of complex organic molecules, such as triphenylene compounds, which have applications in organic materials science .

Sensing Applications

Due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions, 2-Bromophenylboronic acid has found applications in sensing technologies . These include both homogeneous assays and heterogeneous detection methods, where it can be used at the interface of the sensing material or within the bulk sample .

Biological Labelling and Protein Manipulation

The boronic acid moiety of 2-Bromophenylboronic acid allows for its use in biological labelling and protein manipulation. This includes the modification of proteins and the development of therapeutics, leveraging its interaction with diols .

Separation Technologies

In separation science, 2-Bromophenylboronic acid is employed for the electrophoresis of glycated molecules. It is also used as a building block for microparticles in analytical methods and polymers for controlled release systems .

Material Science and Nanotechnology

The compound’s role as an aryne precursor makes it valuable in the synthesis of extended aromatic arrays, such as nanographenes, cloverphenes, acenes, and coronenes. These materials are significant for their potential applications in nanotechnology and advanced material science .

Mechanism of Action

Target of Action

The primary target of 2-Bromophenylboronic acid is the formation of amide bonds from amines and carboxylic acids . This compound is used to promote greener amidations of carboxylic acids and amines in catalytic amounts .

Mode of Action

2-Bromophenylboronic acid interacts with its targets by catalyzing the formation of amide bonds . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .

Biochemical Pathways

The biochemical pathway affected by 2-Bromophenylboronic acid is the formation of amide bonds . The downstream effects include the creation of new compounds through the formation of these bonds .

Result of Action

The molecular and cellular effects of 2-Bromophenylboronic acid’s action include the formation of amide bonds, which can lead to the creation of new compounds . This can be particularly useful in the field of organic synthesis .

Action Environment

The action, efficacy, and stability of 2-Bromophenylboronic acid can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and at room temperature . These conditions help maintain the stability and effectiveness of the compound .

Safety and Hazards

Future Directions

2-Bromophenylboronic acid is used to promote greener amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents , suggesting its potential for more environmentally friendly chemical processes in the future.

properties

IUPAC Name |

(2-bromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVCYMZAEQRYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378346 | |

| Record name | 2-Bromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromophenylboronic acid | |

CAS RN |

244205-40-1 | |

| Record name | 2-Bromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.